molecular formula C18H20F2N6O B10798246 5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798246
M. Wt: 374.4 g/mol
InChI Key: PXDXCQZMCIITIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-521 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core. The reaction conditions often include the use of boronic acids and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

While specific industrial production methods for OSM-S-521 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

OSM-S-521 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of OSM-S-521 is not fully understood. it is believed to exert its effects by targeting specific enzymes or proteins in the malaria parasite. The compound may interfere with the parasite’s metabolic pathways, leading to its death. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OSM-S-521

OSM-S-521 stands out due to its specific structural features and biological activity. Compared to similar compounds, it has shown promising results in preliminary studies, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C18H20F2N6O

Molecular Weight

374.4 g/mol

IUPAC Name

5-[2-(3,4-difluorophenyl)ethoxy]-3-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C18H20F2N6O/c1-24-5-7-25(8-6-24)18-23-22-16-11-21-12-17(26(16)18)27-9-4-13-2-3-14(19)15(20)10-13/h2-3,10-12H,4-9H2,1H3

InChI Key

PXDXCQZMCIITIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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